1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid
CAS No.: 214263-01-1
Cat. No.: VC2420490
Molecular Formula: C12H12ClFO2
Molecular Weight: 242.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214263-01-1 |
|---|---|
| Molecular Formula | C12H12ClFO2 |
| Molecular Weight | 242.67 g/mol |
| IUPAC Name | 1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
| Standard InChI Key | RKEURCWSQHENQO-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O |
| Canonical SMILES | C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Identifiers
1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid is identified by the CAS registry number 214263-01-1 and possesses a molecular formula of C12H12ClFO2 . The compound has a molecular weight of 242.67 g/mol, which is consistent across multiple chemical databases and supplier information . The structure features a cyclopentane ring with a carboxylic acid group and a 2-chloro-4-fluorophenyl substituent, creating a distinctive chemical entity for various synthetic applications.
Nomenclature and Identification Codes
The compound is formally known by various chemical naming conventions, which are summarized in the table below:
Structural Characteristics
The compound contains several key structural features that contribute to its chemical reactivity and potential applications:
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A cyclopentane ring serving as the core structure
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A carboxylic acid functional group (-COOH) attached to the cyclopentane
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A 2-chloro-4-fluorophenyl group connected to the same carbon as the carboxylic acid
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Halogen substituents (chlorine and fluorine) that significantly influence the electronic properties and reactivity of the molecule
Physical and Chemical Properties
Physical State and Appearance
Applications and Uses
Pharmaceutical Research Applications
1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid serves as an important building block in pharmaceutical research and development. Its unique structure makes it valuable in the synthesis of various pharmaceutical compounds. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its potential for creating compounds with specific biological activities .
Organic Chemistry Research
In organic chemistry research, this compound functions as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid group provides a reactive site for further chemical modifications, including esterification, amidation, and reduction reactions . The compound's structural features allow for selective chemical transformations, making it valuable in diverse synthetic pathways.
Synthesis of Bioactive Compounds
There is evidence suggesting its potential role in the synthesis of bioactive compounds, particularly in the development of 4-oxotetrahydropyrimidine derivatives which have shown promise as capsid assembly modulators for hepatitis B virus . Such applications highlight the compound's relevance in contemporary medicinal chemistry research.
First Aid Measures
In case of exposure, the following first aid measures should be implemented:
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Skin contact: Wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes
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Eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses after initial flushing
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Inhalation: Remove to fresh air; seek medical attention in severe cases
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Ingestion: Wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid but differ in specific aspects of their molecular arrangement:
Impact of Structural Variations
The positioning of halogen atoms on the phenyl ring significantly alters chemical reactivity and potentially biological activity. For instance, the presence of chlorine in 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid significantly modifies its chemical properties compared to compounds with different halogen arrangements.
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